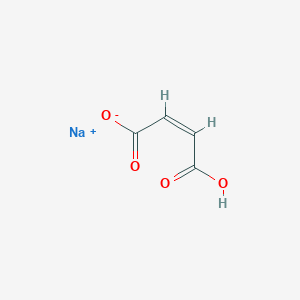
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;(Z)-4-hydroxy-4-oxobut-2-enoate” is a chemical substance cataloged in various chemical databases It is known for its unique properties and applications in different scientific fields
Preparation Methods
Industrial Production Methods: In industrial settings, the production of sodium;(Z)-4-hydroxy-4-oxobut-2-enoate may involve large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while ensuring the safety and environmental compliance of the production facility. The use of advanced technologies and equipment, such as continuous flow reactors and automated control systems, is common in the industrial production of such compounds .
Chemical Reactions Analysis
Types of Reactions: sodium;(Z)-4-hydroxy-4-oxobut-2-enoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the compound’s structure, leading to a wide range of derivatives.
Scientific Research Applications
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate has numerous applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be employed in studies involving enzyme interactions or cellular processes. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialty chemicals or materials .
Mechanism of Action
The mechanism of action of sodium;(Z)-4-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved could be related to cellular signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Similar Compounds: sodium;(Z)-4-hydroxy-4-oxobut-2-enoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups, such as CID 2632, CID 6540461, CID 5362065, and CID 5479530.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct advantages in certain applications. For example, it may exhibit higher reactivity, selectivity, or stability compared to similar compounds, making it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKOZSIJXBAJG-ODZAUARKSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














